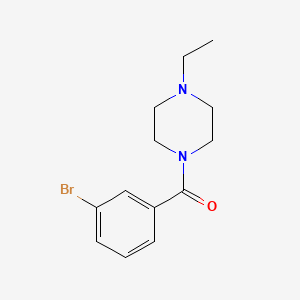

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

Description

Properties

IUPAC Name |

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWHGMOQKTNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355374 | |

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432535-15-4 | |

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Mechanistic and Practical Approach

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug development. This guide provides an in-depth technical overview of the synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a common intermediate and structural motif in contemporary pharmaceutical research. We will explore the underlying principles of amide bond formation, compare prevalent synthetic strategies with a focus on coupling reagents, and provide a detailed, field-proven experimental protocol. The causality behind experimental choices, mechanistic insights, and practical considerations for optimization and purification are discussed to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is an amide synthesized from the union of a carboxylic acid and an amine. The direct condensation of these two functional groups requires extremely high temperatures and is often detrimental to the integrity of the substrates. Therefore, the synthesis necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions.

The logical retrosynthetic disconnection of the target molecule occurs at the amide bond, revealing the two readily available starting materials: 3-bromobenzoic acid and 1-ethylpiperazine .

Caption: Retrosynthetic analysis of the target amide.

Synthetic Strategy: The Critical Role of Coupling Reagents

The core of this synthesis is the activation of the carboxylic acid group of 3-bromobenzoic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group of the acid into a good leaving group. The choice of reagent is critical and impacts reaction time, yield, purity, and the potential for side reactions.[1]

Carbodiimides (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents.[2][3][4] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][3][5] This intermediate is then susceptible to nucleophilic attack by the amine (1-ethylpiperazine) to form the desired amide and a urea byproduct.[3][5]

-

Expert Insight: While effective, the O-acylisourea intermediate can be unstable and prone to side reactions, such as rearrangement to a stable N-acylurea or reaction with a second molecule of the carboxylic acid to form an anhydride.[5][6] To mitigate these issues and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[1][2] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester, which then cleanly reacts with the amine.[1][2] EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[1][7]

Uronium/Aminium Salts (HATU, HBTU)

Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity, fast reaction times, and low rates of side reactions.[1][7] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole) and is particularly effective for challenging couplings.[1]

-

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[1] The amine then attacks this ester to yield the final amide. Reagents based on HOAt, like HATU, are generally considered more efficient and lead to less epimerization (a concern with chiral substrates) than their HOBt-based counterparts.

-

Trustworthiness: For routine, high-yield synthesis of compounds like 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, HATU is an authoritative and reliable choice, often providing superior results in shorter reaction times compared to carbodiimides.[8]

Detailed Experimental Protocol

This protocol details the synthesis using HATU, a highly efficient and reliable coupling reagent for this transformation.[1][8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 | 1.0 |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.26 g | 11.0 | 1.1 |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 4.18 g | 11.0 | 1.1 |

| DIPEA | C₈H₁₉N | 129.24 | 3.48 mL | 20.0 | 2.0 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for amide coupling.

-

Activation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This period allows for the formation of the highly reactive OAt-active ester.[1]

-

Coupling: To the activated mixture, add 1-ethylpiperazine (1.1 eq) dropwise, ensuring the temperature remains close to 0 °C during the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with water, a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove residual acid, and finally with brine.[8] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, as well as the methylene and methyl protons of the ethylpiperazine moiety.

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₈BrN₂O), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a robust and reproducible process centered on the principles of amide bond formation. The selection of a modern coupling reagent, such as HATU, provides a highly efficient, rapid, and clean transformation. By understanding the underlying mechanisms of carboxylic acid activation and implementing a structured experimental protocol, researchers can reliably produce this valuable chemical intermediate with high purity and yield, facilitating its use in further drug discovery and development endeavors.

References

-

Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

-

Carbodiimide. Wikipedia. Available at: [Link]

-

Video: Preparation of Amides. JoVE. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of N-aryl acetamides". Royal Society of Chemistry. Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes". Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for "Highly efficient blue-emitting iridium(III) complexes based on carborane-functionalized C^N ligands". Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Video: Preparation of Amides [jove.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration to its interaction with the target, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] This guide provides a detailed examination of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a molecule of interest due to its structural motifs—a brominated benzene ring and an ethylpiperazine carboxamide group—which are prevalent in contemporary medicinal chemistry.[6][7][8][9][10][11][12]

This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper insight into the causality behind experimental choices and the interpretation of results. We will explore the key physicochemical parameters of this compound, outline detailed protocols for their determination, and discuss the implications of these properties in the context of pharmaceutical development.

Molecular Structure and Core Properties

The foundational step in characterizing any potential therapeutic agent is to establish its fundamental molecular and physical properties.

Chemical Structure:

Caption: Chemical structure of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 432535-15-4 | [13] |

| Molecular Formula | C13H17BrN2O | [13] |

| Molecular Weight | 297.19 g/mol | [13] |

The presence of a bromine atom can influence the molecule's metabolic stability and binding affinity.[11][14][15][16] The ethylpiperazine moiety is a common pharmacophore known to enhance solubility and modulate receptor interactions.[6][7][8][9][10]

Experimental Determination of Physicochemical Properties

A thorough experimental evaluation is crucial to build a comprehensive profile of the compound. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point

The melting point is a critical indicator of purity and provides insights into the crystalline nature of the compound.[17] A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination [17][18][19][20]

-

Sample Preparation: A small amount of the dry, powdered 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.[21][22][23][24][25] Poor solubility can hinder absorption from the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [21][22]

-

Preparation: An excess amount of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is added to a known volume of a relevant buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Solubility Determination Workflow.

Lipophilicity (LogP)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), influences a drug's ability to cross cell membranes and its distribution within the body.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by HPLC or UV-Vis spectroscopy.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity and Stability Analysis by HPLC

HPLC is an indispensable technique for assessing the purity of a compound and its stability under various conditions.[26][27][28][29]

Experimental Protocol: Reversed-Phase HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point for small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance is used.

-

Method Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve good peak shape and resolution from any impurities.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: General Workflow for HPLC Purity Analysis.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation of the molecule.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of the atoms. The aromatic protons of the bromobenzene ring would likely appear in the 6.5-8.0 ppm range in the ¹H NMR spectrum.[30]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups. Key expected absorptions would include the C=O stretch of the amide at around 1630-1680 cm⁻¹, and C-H stretches of the aromatic and aliphatic portions.[31]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

The physicochemical properties of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, as determined by the rigorous experimental protocols outlined in this guide, are essential for its evaluation as a potential drug candidate. The interplay of the brominated aromatic system and the ethylpiperazine carboxamide moiety will significantly influence its ADME profile. A thorough understanding of these properties, from solubility and lipophilicity to purity and stability, provides the foundational knowledge required for informed decision-making in the drug development process. This guide serves as a comprehensive framework for the systematic characterization of this and similar molecules, emphasizing the importance of robust experimental design and data interpretation.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect. Available at: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). SlideShare. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

-

What are the physicochemical properties of drug? LookChem. Available at: [Link]

-

Pharmaceuticals. BSEF. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Termedia. Available at: [Link]

-

Melting point determination. SSERC. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Journal of Medical Science. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Available at: [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. Available at: [Link]

-

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | 432535-15-4 | C13H17BrN2O | Appchem. Appchem. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

-

High performance liquid chromatography (HPLC) Protocol. Conduct Science. Available at: [Link]

-

HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]

-

(3-Bromopropyl)benzene | C9H11Br | CID 12503. PubChem. Available at: [Link]

-

Chemical Properties of Benzene, bromo- (CAS 108-86-1). Cheméo. Available at: [Link]

-

Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170. PubChem. Available at: [Link]

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. Available at: [Link]

-

Synthesis of bromobenzene: 64. The Royal Society of Chemistry. Available at: [Link]

-

Starting with benzene, design a synthesis of m-bromoethylbenzene. Clutch Prep. Available at: [Link]

-

[(E)-3-bromo-4-ethylhex-1-enyl]benzene. PubChem. Available at: [Link]

-

3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

-

Chemical Name : 1-Bromo-3-methylbenzene, CAS No : 591-17-3. Pharmaffiliates. Available at: [Link]

-

16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

-

Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Cheméo. Available at: [Link]

-

Benzene, 1-bromo-3-iodo- | C6H4BrI | CID 11561. PubChem. Available at: [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Aromatic Compounds: Structures & NMR. Scribd. Available at: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 12. Pharmaceuticals - BSEF [bsef.com]

- 13. appchemical.com [appchemical.com]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 15. jms.ump.edu.pl [jms.ump.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. westlab.com [westlab.com]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. solubility experimental methods.pptx [slideshare.net]

- 24. lifechemicals.com [lifechemicals.com]

- 25. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 26. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. conductscience.com [conductscience.com]

- 29. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The brominated aromatic compound, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, serves as a quintessential example of a versatile building block in the synthesis of novel therapeutic agents. Its unique combination of a reactive bromo-aromatic moiety and a flexible piperazine side chain makes it a valuable intermediate for library synthesis and lead optimization. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, offering a foundational resource for researchers engaged in the pursuit of new medicines.

Core Identifiers and Chemical Properties

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a substituted aromatic amide with the following key identifiers:

| Identifier | Value |

| CAS Number | 432535-15-4[1] |

| Molecular Formula | C₁₃H₁₇BrN₂O[1] |

| Molecular Weight | 297.19 g/mol [1] |

| MDL Number | MFCD03395935 |

| SMILES | O=C(C1=CC=CC(Br)=C1)N2CCN(CC)CC2[1] |

Chemical Structure:

Figure 1: Chemical Structure of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

Synthesis and Reaction Mechanisms

The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is primarily achieved through a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This involves the formation of an amide bond between a derivative of 3-bromobenzoic acid and 1-ethylpiperazine.

Synthetic Pathway Overview

The most common and efficient synthetic route involves the reaction of an activated form of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride, with 1-ethylpiperazine. This pathway is favored for its high yield and relatively mild reaction conditions.

Sources

Spectroscopic Characterization of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Technical Guide

Introduction

The following sections will dissect the predicted spectroscopic data, explaining the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns. This guide is designed to serve as a practical tool for scientists, enabling them to anticipate, interpret, and validate the structural integrity of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene.

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene dictates its interaction with various spectroscopic techniques. The molecule is comprised of three key fragments: a 3-substituted bromobenzene ring, an N-acylpiperazine linker, and a terminal N-ethyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1] For 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons of the bromobenzene ring and the aliphatic protons of the ethylpiperazine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H |

| Piperazine-H (proximal to C=O) | ~3.8 | Broad Singlet | 4H |

| Piperazine-H (distal to C=O) | ~2.5 | Broad Singlet | 4H |

| Methylene-H (-CH₂-) | ~2.4 | Quartet | 2H |

| Methyl-H (-CH₃) | ~1.1 | Triplet | 3H |

Causality of Predicted Shifts:

-

Aromatic Protons (7.2 - 7.6 ppm): The protons on the bromobenzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the bromine atom and the carbonyl group will further influence their chemical shifts, leading to a complex multiplet.

-

Piperazine Protons (~3.8 and ~2.5 ppm): The piperazine ring protons will exist in two different chemical environments. The four protons on the carbons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear around 3.8 ppm. The other four protons, closer to the ethyl group, will be more shielded and are predicted to resonate around 2.5 ppm. At room temperature, these signals may appear as broad singlets due to rapid chair-to-chair interconversion of the piperazine ring.

-

Ethyl Group Protons (~2.4 and ~1.1 ppm): The methylene protons (-CH₂-) of the ethyl group, being adjacent to a nitrogen atom, will be deshielded and are predicted to appear as a quartet around 2.4 ppm. The terminal methyl protons (-CH₃) will be the most shielded aliphatic protons, appearing as a triplet around 1.1 ppm. The quartet and triplet multiplicities arise from spin-spin coupling with the neighboring protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | ~138 |

| Piperazine (proximal to C=O) | ~45 |

| Piperazine (distal to C=O) | ~53 |

| Methylene (-CH₂-) | ~52 |

| Methyl (-CH₃) | ~12 |

Causality of Predicted Shifts:

-

Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum.

-

Aromatic Carbons (122 - 138 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly attached to the bromine (ipso-carbon) is expected to have a chemical shift around 122 ppm due to the "heavy atom effect" of bromine.[2] The other aromatic carbons will resonate in the 125-138 ppm range.

-

Piperazine Carbons (~45 and ~53 ppm): The two sets of non-equivalent methylene carbons in the piperazine ring will have different chemical shifts. The carbons closer to the carbonyl group will be slightly more deshielded.

-

Ethyl Group Carbons (~52 and ~12 ppm): The methylene carbon of the ethyl group will appear around 52 ppm, while the more shielded methyl carbon will be found upfield at approximately 12 ppm.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra for a compound like 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should typically be set from -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 200 ppm) is necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide C=O Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1250 - 1020 | Medium |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Causality of Predicted Absorptions:

-

C-H Stretching (3100-2850 cm⁻¹): The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and piperazine groups will appear just below 3000 cm⁻¹.

-

Amide C=O Stretch (1650-1630 cm⁻¹): This will be one of the most intense and characteristic peaks in the spectrum, indicative of the tertiary amide functional group.

-

Aromatic C=C Stretch (1600-1450 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-N and C-Br Stretches: The C-N stretching of the amide and piperazine groups, and the C-Br stretch will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Weight: The molecular formula of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is C₁₃H₁₇BrN₂O. The monoisotopic mass is approximately 296.0579 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Thus, we expect to see molecular ion peaks at m/z ≈ 296 and 298.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

| m/z | Predicted Fragment Structure |

| 296/298 | [M]⁺ (Molecular Ion) |

| 183/185 | [Br-C₆H₄-C=O]⁺ |

| 113 | [C₆H₁₃N₂]⁺ (ethylpiperazine fragment) |

| 99 | [C₅H₁₁N₂]⁺ (loss of CH₂ from ethylpiperazine) |

| 84 | [C₄H₈N₂]⁺ (piperazine ring fragment) |

| 56 | [C₃H₆N]⁺ |

Causality of Predicted Fragmentation:

-

Alpha-Cleavage: The bond between the carbonyl group and the piperazine ring is a likely site for cleavage, leading to the formation of the bromobenzoyl cation ([Br-C₆H₄-C=O]⁺) at m/z 183/185 and the ethylpiperazine radical.

-

Cleavage within the Piperazine Ring: The ethylpiperazine fragment can undergo further fragmentation, leading to the loss of various alkyl and amine fragments, giving rise to the peaks at m/z 113, 99, 84, and 56.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating fragments and a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic signatures.

Caption: Overview of Spectroscopic Analysis Workflow.

Caption: Predicted ¹H NMR Signal Regions.

Caption: Key Predicted Mass Spectrometry Fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. By leveraging fundamental principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule. The detailed interpretation of the predicted data, along with the outlined experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. This guide should facilitate the unambiguous structural confirmation of this compound and aid in the characterization of related novel molecules.

References

- This guide is a predictive analysis and does not contain citations to experimental data for the target molecule, as none were found to be publicly available.

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][3]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

Introduction

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a synthetic compound featuring a brominated benzene ring linked to an ethylpiperazine moiety via a carbonyl group.[1] Its structural components, particularly the piperazine and bromophenyl groups, suggest its potential utility as a scaffold in medicinal chemistry and materials science. As with any novel chemical entity destined for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, offering both theoretical insights and detailed experimental protocols. The methodologies outlined herein are grounded in established principles for the characterization of piperazine-containing active pharmaceutical ingredients and are aligned with the recommendations of the International Council for Harmonisation (ICH) guidelines.[2][3]

The piperazine ring, a common motif in pharmacologically active compounds, can be susceptible to various degradation pathways, including pH-dependent hydrolysis and oxidation.[4][5] Similarly, the brominated aromatic ring may influence the molecule's lipophilicity and susceptibility to photolytic degradation. Therefore, a systematic investigation into these potential liabilities is crucial for determining appropriate formulation strategies, storage conditions, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a robust scientific and logical framework for the comprehensive characterization of this compound.

Physicochemical Properties (Inferred)

While specific experimental data for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is not extensively available in public literature, an inferred profile can be constructed based on its structural components.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C13H17BrN2O | Based on chemical structure.[1] |

| Molecular Weight | 297.19 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a solid at room temperature | Based on similar aromatic and piperazine amide structures. |

| pKa | Estimated in the range of 7.0-9.0 | The ethylpiperazine nitrogen is basic and will be protonated at acidic pH. The amide nitrogen is generally neutral. |

| LogP | Moderately lipophilic | The bromobenzene group contributes to lipophilicity, while the ethylpiperazine moiety adds some hydrophilicity, especially in its protonated form. |

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. The following protocols are designed to determine the thermodynamic (equilibrium) solubility of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene under various conditions.

Aqueous pH-Solubility Profile

The ionization state of the ethylpiperazine moiety is expected to significantly influence aqueous solubility. This experiment will determine solubility across a physiologically relevant pH range.

Experimental Protocol

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, borate) at pH values of 2, 4, 6, 7.4, 9, and 12.

-

Sample Preparation: Add an excess amount of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene to separate vials containing each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

-

Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Solvent Solubility

Determining solubility in common organic solvents is crucial for developing purification, formulation, and analytical methods.

Experimental Protocol

-

Solvent Selection: Choose a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of the compound to vials containing each solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is achieved.

-

Sample Collection and Processing: Filter the solutions to remove any undissolved solid.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method.

Data Presentation: Expected Solubility Profile

| Solvent System | Temperature (°C) | Expected Solubility | Rationale |

| pH 2.0 Buffer | 25 / 37 | High | The ethylpiperazine nitrogen will be protonated, forming a more soluble salt. |

| pH 7.4 Buffer | 25 / 37 | Moderate | A mixture of the free base and its conjugate acid will be present. |

| pH 12.0 Buffer | 25 / 37 | Low | The compound will exist primarily as the less soluble free base. |

| Methanol | 25 | High | A polar protic solvent that can engage in hydrogen bonding. |

| Acetonitrile | 25 | Moderate | A polar aprotic solvent. |

| Dichloromethane | 25 | Moderate to High | A non-polar solvent that can dissolve the lipophilic bromobenzene portion. |

| DMSO | 25 | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Studies and Forced Degradation

Stability testing is essential to understand the intrinsic chemical stability of a molecule and to identify potential degradation products. The following forced degradation studies are designed in accordance with ICH guideline Q1A(R2) to assess the stability of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene under various stress conditions.[2][6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation pathways are adequately revealed without being overly destructive.[2][7]

Analytical Method Development

A stability-indicating analytical method is a prerequisite for these studies. A reversed-phase HPLC method with UV detection is generally suitable. The method must be capable of separating the parent compound from all significant degradation products.

Recommended HPLC Method Parameters

-

Column: C18 or Phenyl column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the peak shape of the basic piperazine derivative.[4]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocols

For each condition, a solution of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene (e.g., at a concentration of 1 mg/mL) should be prepared.[7]

2.2.1. Hydrolytic Degradation

-

Acidic Conditions: 0.1 N HCl at 60°C.

-

Basic Conditions: 0.1 N NaOH at 60°C.

-

Neutral Conditions: Purified water at 60°C.

Protocol:

-

Prepare solutions of the compound in acidic, basic, and neutral media.

-

Incubate the solutions at the specified temperature.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

2.2.2. Oxidative Degradation

-

Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[2]

Protocol:

-

Prepare a solution of the compound in 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours), as oxidation can be rapid.[2]

-

Analyze the samples by HPLC.

2.2.3. Thermal Degradation

-

Conditions: The solid compound is exposed to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).[7]

Protocol:

-

Place a known amount of the solid compound in a vial.

-

Store the vial in an oven at the specified temperature.

-

At various time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

2.2.4. Photolytic Degradation

-

Conditions: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[7]

Protocol:

-

Expose the solid compound and a solution of the compound to the specified light conditions.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Identification of Degradation Products

For any significant degradation products observed, identification is crucial. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this purpose. Tandem Mass Spectrometry (MS/MS) can provide structural information by fragmenting the parent ion of the unknown peak.[4]

Data Presentation: Expected Stability Profile

| Stress Condition | Expected Degradation | Potential Degradation Pathway |

| Acid Hydrolysis | Possible | Hydrolysis of the amide bond. |

| Base Hydrolysis | Likely | Saponification of the amide bond. |

| Oxidation (H₂O₂) | Likely | N-oxidation of the piperazine nitrogens. |

| Thermal (Solid) | Possible | Depends on the melting point and thermal lability. |

| Photolysis | Possible | Cleavage of the C-Br bond or degradation of the aromatic ring. |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. The inherent basicity of the ethylpiperazine moiety suggests that solubility will be highly pH-dependent, a critical factor for the development of oral dosage forms. The potential for hydrolytic, oxidative, and photolytic degradation necessitates a thorough forced degradation study to identify liabilities and inform formulation and packaging strategies.

Based on the general stability of piperazine derivatives, it is recommended that the compound be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration to minimize degradation.[4][8] The development of a stability-indicating analytical method is the cornerstone of these studies and should be prioritized. The insights gained from the execution of these protocols will be invaluable for the successful progression of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene in any research and development pipeline.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Ho, E., Chan, M., Le, H., & Chen, J. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Journal of forensic and legal medicine, 54, 71–79. [Link]

-

Rani, M., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Ho, E., Chan, M., Le, H., & Chen, J. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–122. [Link]

-

ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

-

Antosik, A., & Lunzer, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-7. [Link]

- De-Leon, I. R., & Maberry, M. A. (1981). Identification and Quantitation of Brominated Fire Retardants. In Advances in the Identification and Analysis of Organic Pollutants in Water (Vol. 2, pp. 881-901). Ann Arbor Science Publishers.

-

ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(7), 609. [Link]

-

Gupta, V. K., & Singh, A. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595–598. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-3-ethyl-. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)benzene. PubChem Compound Database. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

Appchem. (n.d.). 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. [Link]

-

National Center for Biotechnology Information. (n.d.). [(E)-3-bromo-4-ethylhex-1-enyl]benzene. PubChem Compound Database. [Link]

-

LookChem. (n.d.). Cas 16400-51-4,1-bromo-3-(3-bromophenyl)benzene. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromodiphenyl ether. PubChem Compound Database. [Link]

-

Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In Advanced Materials Research (Vol. 1131, pp. 109-112). Trans Tech Publications Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(1-bromoethyl)benzene. PubChem Compound Database. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker for diverse pharmacophores.[1][2] This technical guide delves into the prospective biological activities of a specific subclass: 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives. While direct literature on this exact molecular framework is nascent, this document synthesizes extensive research on analogous piperazine-containing compounds to forecast and guide the exploration of its therapeutic potential. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The strategic placement of a bromine atom on the benzene ring and an ethyl group on the piperazine moiety offers unique avenues for structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents.[3][4]

The Piperazine Core: A Privileged Scaffold in Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a highly sought-after heterocyclic motif in the design of new drug candidates.[2] Its inherent properties, including high polarity, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors, often translate to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][5] The versatility of the piperazine structure allows for facile modifications, enabling the fine-tuning of pharmacological activity.[1] The core structure of the compounds discussed in this guide, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, combines this privileged scaffold with a brominated benzene ring, a feature known to influence biological activity.[3]

Potential Anticancer Activity: A Primary Avenue for Investigation

Numerous piperazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8] The introduction of a piperazine moiety into natural products and other scaffolds has been shown to significantly enhance antitumor activity against a range of cancer cell lines.[2]

Predicted Mechanisms of Action

Based on the activities of related compounds, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives may exert anticancer effects through:

-

Induction of Apoptosis: Many piperazine amides have been shown to trigger programmed cell death in cancer cells by arresting the cell cycle, often at the G0/G1 phase.[7]

-

Enzyme Inhibition: These derivatives could potentially inhibit kinases involved in cell proliferation and survival pathways, a common mechanism for targeted anticancer agents.[8]

-

Modulation of Cellular Pathways: Interference with key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, is another plausible mechanism.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for cytotoxic effects of novel compounds.[9]

Objective: To determine the concentration-dependent cytotoxic effect of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[9]

-

MTT reagent (Sigma-Aldrich).[9]

-

Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics.

-

96-well microtiter plates.

-

Test compounds (3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives) dissolved in DMSO.

-

Positive control (e.g., Doxorubicin).

-

Plate reader.

Procedure:

-

Cell Seeding: Plate the chosen cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) group.[9]

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[9]

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |

| Derivative 1 | MCF-7 | 48 | Experimental Value | Calculated Value |

| Derivative 1 | HeLa | 48 | Experimental Value | Calculated Value |

| Derivative 1 | HEK293 | 48 | Experimental Value | - |

| Doxorubicin | MCF-7 | 48 | Reference Value | Reference Value |

Note: The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Visualization: Proposed Anticancer Workflow

Caption: Workflow for investigating the anticancer potential of novel derivatives.

Potential Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][10] The presence of a bromine atom on an aromatic ring has also been associated with antimicrobial properties.[3][11]

Predicted Mechanisms of Action

The antimicrobial action of these compounds could stem from:

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as enoyl-ACP reductase (InhA), which is crucial for fatty acid synthesis in organisms like Mycobacterium tuberculosis.[10][12]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule could facilitate interaction with and disruption of the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Objective: To determine the MIC of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives against clinically relevant bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[15]

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14]

-

96-well microtiter plates.

-

Standardized microbial inoculum.[16]

-

Test compounds dissolved in DMSO.

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (broth only) and vehicle control (broth with DMSO).

Procedure:

-

Prepare Compound Dilutions: Serially dilute the test compounds and positive controls in the appropriate broth in a 96-well plate.[13]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

Data Presentation: Antimicrobial Activity Profile

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin | Reference Value | Reference Value | - |

| Fluconazole | - | - | Reference Value |

Visualization: Key Steps in MIC Determination

Caption: The broth microdilution workflow for MIC determination.

Potential as Enzyme Inhibitors

Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[17] Piperazine derivatives have been successfully developed as inhibitors for various enzymes.[8][10] The specific structure of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene suggests it could be a scaffold for developing inhibitors for a range of enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a chosen enzyme. The specific substrates and detection methods will vary depending on the target enzyme.[18][19]

Objective: To quantify the inhibitory potency (e.g., IC50) of the derivatives against a target enzyme.

Materials:

-

Purified target enzyme.

-

Substrate for the enzyme.

-

Assay buffer.

-

Test compounds dissolved in DMSO.

-

Known inhibitor (positive control).

-

96-well plate (UV-transparent or black, depending on the detection method).

-

Microplate reader (for absorbance or fluorescence).

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test compound (or positive control), and the enzyme.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a microplate reader. This can be done by monitoring changes in absorbance or fluorescence.[19]

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]

Visualization: Enzyme Inhibition Data Analysis

Caption: A sigmoidal dose-response curve used to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene scaffold can provide valuable SAR data. Key areas for modification include:

-

Position and Nature of the Halogen: Replacing bromine with other halogens (Cl, F, I) or moving it to other positions on the benzene ring can modulate activity.

-

Substitution on the Benzene Ring: Introducing other electron-donating or electron-withdrawing groups can influence binding affinity and pharmacokinetic properties.

-

Piperazine N-substituent: Varying the ethyl group to other alkyl or aryl groups can significantly impact potency and selectivity.[10]

Conclusion

The 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene framework represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related piperazine derivatives, this class of compounds holds significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. The experimental protocols and strategic insights provided in this guide are intended to facilitate the systematic evaluation of these potential biological activities, accelerating the journey from compound synthesis to lead optimization. A thorough investigation grounded in the principles of medicinal chemistry and guided by robust biological assays will be crucial in unlocking the full therapeutic potential of these intriguing molecules.

References

- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024).

-

Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]

-

Li, Y., Yuan, H., & Chen, Y. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]

-

Li, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(34), 22153-22173. [Link]

-

Nagy, V., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

El-Gamal, M. I., et al. (2014). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. BMC Pharmacology and Toxicology, 15, 5. [Link]

-

Reddy, T. S., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5348-5356. [Link]

-

Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Nagy, V., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

-

Wiertsema, J., et al. (2018). In vitro antimicrobial susceptibility testing methods. Future Science OA, 4(5), FSO286. [Link]

-

Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

-

Kumar, S., & Singh, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]

-

Attene-Ramos, M. S., et al. (2013). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Toxicological Sciences, 136(2), 515-527. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

-

Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12), 123-127. [Link]

-

Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Kumar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Al-Abdullah, N. H., et al. (2020). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 25(21), 5038. [Link]

-

He, X., et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. European Journal of Medicinal Chemistry, 93, 457-466. [Link]

-

Wisdomlib. (2025). Enzyme inhibition assay: Significance and symbolism. Wisdomlib. [Link]

-

Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]

-

Al-Azawi, A. M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Taibah University for Science, 11(3), 444-450. [Link]

-

Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

-

Uyanik, A., Öktemer, A., & Çelik, E. (2016). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. Marmara Pharmaceutical Journal, 20(2), 209-215. [Link]

-

ResearchGate. (2025). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate. [Link]

-

Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3145. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. [Link]

-

Onajobi, T., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3379. [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Khan Academy. [Link]

-

Bosak, A., et al. (2020). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 25(17), 3959. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdb.apec.org [pdb.apec.org]

- 14. academic.oup.com [academic.oup.com]

- 15. ijsr.net [ijsr.net]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. blog.biobide.com [blog.biobide.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 20. youtube.com [youtube.com]

Introduction to 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene as a research chemical

An In-depth Technical Guide on 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Versatile Scaffold for Research and Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a research chemical with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its chemical properties, a robust synthesis protocol, potential research applications, and essential safety considerations.

Introduction: Unveiling a Privileged Scaffold

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a synthetic organic compound featuring a 3-bromobenzamide moiety linked to an N-ethylpiperazine group. This unique combination of functional groups makes it a molecule of considerable interest for several reasons:

-

The Piperazine Moiety: The piperazine ring is a well-established "privileged scaffold" in drug design. Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and antimicrobial effects.[1][2][3][4][5] The N-ethyl substitution on the piperazine ring can further modulate the compound's lipophilicity and target engagement.

-